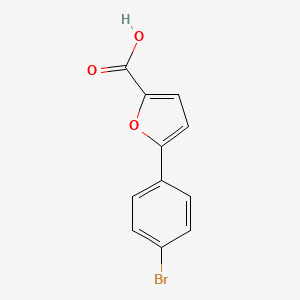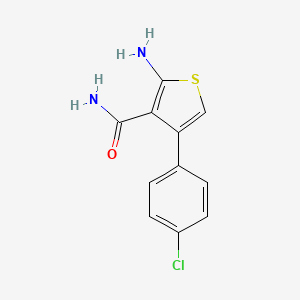
2-cyano-N-(2-méthoxyphényl)acétamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization of phenyl acetamides and the incorporation of cyano and methoxy groups. For instance, novel acetamides have been synthesized using primary compounds like 3-fluoro-4-cyanophenol, demonstrating a method that could potentially be adapted for the synthesis of 2-cyano-N-(2-methoxyphenyl)acetamide (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals detailed structural configurations and interactions. For example, crystal structure analyses have provided insights into the linearly extended conformation and intermolecular interactions of these compounds (A. Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity of similar compounds, such as the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, demonstrates the potential for efficient and environmentally friendly reactions (Zhang Qun-feng, 2008). Additionally, the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis highlights its versatility in chemical reactions (Moustafa A. Gouda, 2014).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and mesomorphic behavior, have been studied to understand their characteristics better. For example, the synthesis and novel mesomorphic properties of liquid crystalline polyacetylenes containing phenyl benzoate mesogens reveal the influence of cyano and methoxy groups on material properties (X. Kong, B. Tang, 1998).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity and hydrogen bonding patterns, have been extensively studied. Research on compounds like 2-chloro-N-(4-methoxyphenyl)acetamide provides insights into the hydrogen bond formations and molecular interactions that may also be relevant to 2-cyano-N-(2-methoxyphenyl)acetamide (M. Missioui et al., 2022).
Applications De Recherche Scientifique
Précurseur pour la synthèse hétérocyclique
Le 2-cyano-N-(2-méthoxyphényl)acétamide est une structure privilégiée et est considéré comme l'un des précurseurs les plus importants pour la synthèse hétérocyclique . Les fonctions carbonyle et cyano de ces composés sont convenablement situées pour permettre des réactions avec des réactifs bidentés courants afin de former une variété de composés hétérocycliques .
Réactions de condensation et de substitution
L'hydrogène actif en C-2 de ces composés peut participer à une variété de réactions de condensation et de substitution . Cela fait du this compound un composé polyvalent en synthèse organique .
Synthèse de composés biologiquement actifs
De nombreux dérivés du cyanoacétamide ont été rapportés pour leurs diverses activités biologiques . Cela a attiré l'attention des biochimistes au cours de la dernière décennie . L'utilité synthétique des cyanoacétamides N-aryle et/ou hétéryle dans la construction de divers hétérocycles organiques a un potentiel dans l'évolution de meilleurs agents chimiothérapeutiques .
Cyanoacétylation des amines
Le this compound peut être utilisé dans la cyanoacétylation des amines . Ce processus a connu des progrès récents dans les méthodes de préparation et leurs utilisations synthétiques dans la formation de composés biologiquement actifs .
Synthèse de dérivés du pyrrole
La cyclocondensation du this compound avec le bromure de phénacyle dans l'éthanol bouillant en utilisant la triéthylamine comme catalyseur basique a fourni le dérivé pyrrole . Cela met en évidence son utilité dans la synthèse de dérivés du pyrrole .
Synthèse de dérivés du thiophène
Le traitement du 2-cyano-N-(2-nitrophényl)acétamide avec le 1,4-dithiane-2,5-diol dans l'éthanol bouillant contenant une quantité catalytique de triéthylamine a fourni le 2-amino-N-(2-nitrophényl)thiophène-3-carboxamide . Cela démontre son rôle dans la synthèse de dérivés du thiophène .
Safety and Hazards
“2-cyano-N-(2-methoxyphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mécanisme D'action
Target of Action
2-Cyano-N-(2-methoxyphenyl)acetamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
The compound interacts with its targets through covalent or non-covalent binding, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the target proteins, altering their activity and downstream signaling pathways . For example, binding to a kinase might inhibit its activity, thereby blocking a signaling cascade that promotes cell growth.
Biochemical Pathways
The affected biochemical pathways often include those involved in cell cycle regulation, apoptosis, and stress responses. By modulating these pathways, 2-cyano-N-(2-methoxyphenyl)acetamide can induce cell cycle arrest, promote apoptosis, or enhance cellular stress responses . These effects are particularly relevant in the context of cancer therapy, where the compound may inhibit tumor growth by disrupting these critical pathways.
Pharmacokinetics
The pharmacokinetics of 2-cyano-N-(2-methoxyphenyl)acetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed . Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys . These ADME properties influence the compound’s bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of 2-cyano-N-(2-methoxyphenyl)acetamide results in the inhibition of target enzymes or receptors, leading to altered cellular signaling. This can cause a range of cellular effects, including reduced cell proliferation, increased apoptosis, and enhanced stress responses . These effects are beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-cyano-N-(2-methoxyphenyl)acetamide. For instance, the compound may be more stable and effective at physiological pH and temperature. Additionally, the presence of other drugs or biomolecules can affect its binding to target proteins and its overall therapeutic efficacy .
By understanding these aspects of 2-cyano-N-(2-methoxyphenyl)acetamide, researchers can better optimize its use in therapeutic applications and improve its efficacy in treating various diseases.
Propriétés
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPHCCSFWYGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351195 | |
| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63631-09-4 | |
| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




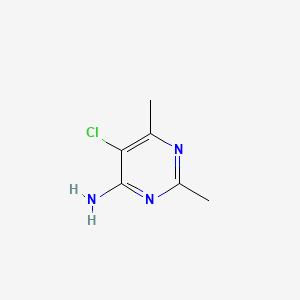

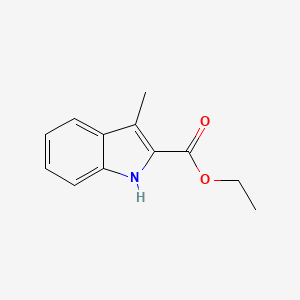
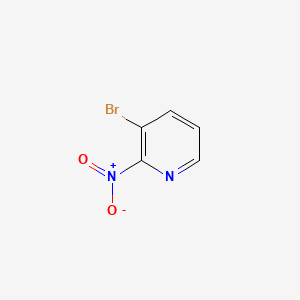



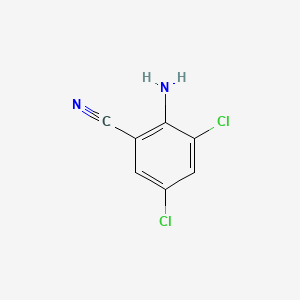
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

